Filgotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Filgotinib mechanism of action JAK1 inhibition

Core Mechanism of Action and Selectivity

Filgotinib and its active metabolite, GS-829845, work by preferentially inhibiting JAK1 [1]. This targeted action modulates a specific subset of pro-inflammatory cytokines involved in conditions like rheumatoid arthritis (RA) and ulcerative colitis (UC), while potentially sparing signaling pathways dependent on other JAK enzymes (JAK2, JAK3, TYK2) to improve the therapeutic profile [1].

- JAK-STAT Pathway: The JAK-STAT pathway is a major signaling cascade for numerous cytokines and growth factors. When a cytokine binds to its receptor, associated JAKs (JAK1, JAK2, JAK3, TYK2) are activated and phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and drive the expression of genes involved in inflammation and immune responses [2].

- This compound's Preferential Inhibition: Biochemical assays show this compound has >5-fold higher potency for JAK1 over JAK2, JAK3, and TYK2 [1]. This JAK1 selectivity is key to blocking signaling from cytokines like IL-6 which primarily signals through JAK1, and is implicated in both inflammatory pain and central sensitization in RA [2].

The diagram below illustrates how this compound targets the JAK-STAT signaling pathway.

This compound inhibits JAK1 activation in the JAK-STAT signaling pathway.

Pharmacokinetic Profile and Quantitative Data

This compound has favorable pharmacokinetic (PK) properties: it is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which contributes significantly to its overall pharmacodynamic effect [1].

Key Pharmacokinetic Parameters of this compound and its Active Metabolite [1]

| Parameter | This compound (200 mg dose) | Active Metabolite (GS-829845, 200 mg dose) |

|---|---|---|

| C~max~ (µg/mL) | 1.16 (CV 24.3%) | 2.29 (CV 18.7%) |

| t~max~ (hours) | 3.00 (median, range 1.00-3.00) | 5.00 (median, range 3.00-8.00) |

| AUC~∞~ (µg·h/mL) | 4.84 (CV 12.3%) | 63.8 (CV 22.2%) |

| t~1/2~ (hours) | 5.68 | 20.0 |

| Protein Binding | < 60% (low) | < 60% (low) |

| Systemic Exposure (AUC) vs. Parent | 1x (Reference) | 16- to 20-fold higher |

- Absorption & Distribution: this compound is rapidly absorbed after oral dosing, with a time to maximum concentration (t~max~) of 1-3 hours. Food intake does not significantly affect its absorption [1].

- Metabolism & Elimination: this compound is rapidly converted to GS-829845 by carboxylesterase isoform 2. The metabolite has a ~10-fold lower potency than the parent drug but achieves 16-20 fold higher systemic exposure, contributing substantially to the overall drug effect. Elimination occurs primarily via urinary excretion of the metabolite [1].

- Drug-Drug Interactions: this compound has low drug-drug interaction potential. No clinically significant interactions were found with methotrexate, statins, oral contraceptives, or acid-reducing agents [1].

Key Experimental Findings and Protocols

This compound's efficacy and mechanism have been validated in both clinical and pre-clinical studies.

Therapeutic Efficacy in Autoimmune Diseases Clinical trials established this compound for treating moderate-to-severe Rheumatoid Arthritis (RA) and Ulcerative Colitis (UC) in Europe and Japan [3] [1]. It demonstrates early onset of action, with symptom relief reported as early as week 2 in RA trials, and rapid symptom relief in UC trials [1]. The drug is effective in patients with inadequate responses to conventional disease-modifying antirheumatic drugs (csDMARDs) or biologic therapies (bDMARDS) [3].

Modulation of Pain in Rheumatoid Arthritis JAK inhibitors like this compound provide rapid pain relief in RA, often emerging within 1-2 weeks of treatment [2]. This effect is attributed not only to reducing peripheral inflammation but also to directly modulating central pain processing [2]. By attenuating cytokines like IL-6 and GM-CSF, JAK1 inhibitors reduce astrocyte and microglial activation, and downregulate nociceptor excitability in the dorsal root ganglia and spinal pathways, thereby addressing pain from both inflammatory and non-inflammatory mechanisms [2].

Experimental Model of Pulmonary Fibrosis A 2025 study investigated this compound's effect on bleomycin (BLM)-induced pulmonary fibrosis in rats [4].

- In Vivo Protocol:

- Disease Model Induction: Pulmonary fibrosis was induced in rats via intratracheal infusion of bleomycin.

- Treatment Intervention: Rats received this compound (20 mg/kg) or vehicle control via continuous gavage for 14 days.

- Outcome Assessment:

- Lung Function: Measured via Hounsfield units (HU) on imaging.

- Gross Pathology: Evaluated via lung coefficient and microscopic pathology scores.

- Mechanistic Biomarkers: Protein levels of IL-17A, phosphorylated JAK1 (p-JAK1), p-STAT3, and SOCS3 were analyzed in lung tissue.

- Findings: this compound treatment showed protective effects, improving HU, lung coefficient, and pathology scores. It also reduced pro-fibrotic proteins (IL-17A, p-JAK1, p-STAT3) and increased SOCS3, a suppressor of cytokine signaling [4].

Supporting Experimental Workflow The diagram below outlines the key stages of this in vivo study.

Key stages of the in vivo pulmonary fibrosis study.

Clinical Pharmacology and Clinical Relevance

- Approved Indications: this compound is approved in Europe, the UK, and Japan for the treatment of moderate-to-severe Rheumatoid Arthritis and Ulcerative Colitis [1]. As of 2025, it is not approved in the United States [1].

- Dosing: The recommended dose for RA and UC is 100 mg or 200 mg once daily [1].

- Considerations: this compound's preferential JAK1 inhibition is theorized to offer a potentially improved benefit-risk profile compared to less selective JAK inhibitors, though this remains under investigation [1]. Its low drug-drug interaction potential and minimal impact from intrinsic factors like age, sex, or mild organ impairment make it suitable for a broad patient population [1].

Conclusion

This compound represents a targeted therapeutic strategy through its preferential JAK1 inhibition. Its well-characterized pharmacokinetics, distinctive active metabolite, and efficacy in diverse disease models underscore its value as a research compound and therapeutic agent.

References

- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibitors (JAKi): Mechanisms of action and ... [sciencedirect.com]

- 4. This compound Improves Experimental Pulmonary Fibrosis by ... [pubmed.ncbi.nlm.nih.gov]

Filgotinib pharmacokinetics metabolism active metabolite GS-829845

Drug Overview and Basic Properties

Filgotinib (GS-6034, Jyseleca) is an oral, small-molecule, adenosine triphosphate-competitive, and reversible inhibitor of the Janus kinase (JAK) family, developed for treating rheumatoid arthritis (RA) and ulcerative colitis [1] [2] [3]. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility [1] [4].

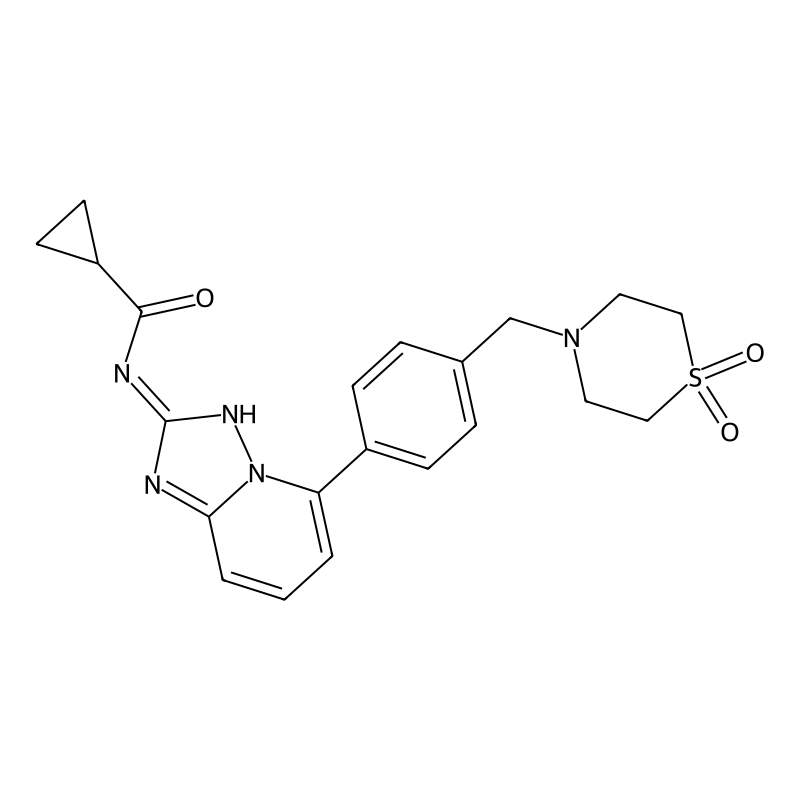

Its core mechanism of action is the preferential inhibition of JAK1. In biochemical assays, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10 nM for JAK1, showing a selectivity of >30-fold over JAK2 (IC₅₀ = 28 nM), and even greater selectivity over JAK3 (IC₅₀ = 810 nM) and TYK2 (IC₅₀ = 116 nM) [1] [3]. This selectivity is intended to improve the therapeutic profile by minimizing off-target effects associated with JAK2 and JAK3 inhibition [2].

Metabolic Pathway and Active Metabolite

This compound's metabolism is primarily non-oxidative and is not dependent on the cytochrome P450 system. The key metabolic pathway is hydrolysis mediated by carboxylesterase (CES) enzymes, with the CES2 isoform playing the predominant role [1] [2]. CES1 contributes to a lesser extent but can partially compensate if CES2 is saturated [2].

This hydrolysis results in the cleavage of the cyclopropanecarboxamide group and the formation of its major, circulating active metabolite, GS-829845 [5] [6]. The following diagram illustrates the metabolic pathway and the key properties of the resulting compounds:

Diagram: this compound is metabolized to GS-829845 by CES2, resulting in different potency and half-life profiles.

Quantitative Pharmacokinetic Parameters

Systemic exposures of this compound and GS-829845 increase dose-proportionally over the 50 mg to 200 mg once-daily dose range [1]. The metabolite exhibits significantly higher systemic exposure compared to the parent drug.

Table 1: Key Pharmacokinetic Parameters of this compound and GS-829845 After a Single Oral Dose in Healthy Subjects [1]

| Parameter | This compound (200 mg) | GS-829845 (Metabolite) |

|---|---|---|

| Cₘₐₓ | 1.16 µg/mL (CV% 24.3) | 2.29 µg/mL (CV% 18.7) |

| Tₘₐₓ (h) | 3.00 (Range: 1.00–3.00) | 5.00 (Range: 3.00–8.00) |

| AUC∞ (µg·h/mL) | 4.84 (CV% 12.3) | 63.8 (CV% 22.2) |

| Apparent Terminal t₁/₂ (h) | 5.68 (CV% 39.6) | 20.0 (CV% 19.6) |

| Time to Steady State | Day 2 | Day 4 |

| Protein Binding | 55–59% | 39–44% |

AUC∞: Area under the plasma concentration–time curve from time zero to infinity; Cₘₐₓ: Maximum (peak) plasma concentration; CV%: Coefficient of Variation; Tₘₐₓ: Time to reach Cₘₐₓ.

Table 2: Comparative Pharmacological Profile [5] [1] [6]

| Property | This compound | GS-829845 |

|---|---|---|

| JAK1 Selectivity Profile | Preferential inhibitor | Similar preferential profile |

| Relative Potency (in vitro) | 1x (Reference) | Approximately 10-fold less potent |

| Relative Systemic Exposure | 1x (Reference) | 16- to 20-fold higher |

| Primary Route of Elimination | Renal (as metabolites) | Renal |

| Impact of Food (on Cₘₐₓ) | Slight decrease (11-20%) | Not clinically relevant |

Key Experimental Methodologies

The data presented in this profile were derived using well-validated and standard technical protocols.

Table 3: Overview of Key Experimental Methods in this compound Research

| Aspect Analyzed | Experimental Method | Protocol Summary |

|---|---|---|

| Bioanalytical Quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous validated assay for measuring plasma concentrations of this compound and GS-829845 [1] [4]. |

| JAK1 Pharmacodynamics (PD) | Fluorescence-Activated Cell Sorting (FACS) | Measurement of STAT1 phosphorylation (pSTAT1) in human whole blood stimulated with interleukin-6 (IL-6) to assess JAK1 inhibition [1] [4]. |

| JAK2 Selectivity Assessment | FACS | Measurement of STAT5 phosphorylation (pSTAT5) to confirm functional selectivity over JAK2-dependent pathways [1] [4]. |

| Population PK (PopPK) Analysis | Nonlinear Mixed-Effects Modeling (NONMEM) | Development of a population PK model using data from Phase 1, 2, and 3 studies to derive individual PK parameters for exposure-response analyses [5]. |

| Exposure-Response (E-R) Analysis | Nonlinear Logistic Regression | Efficacy endpoints (ACR20/50/70) were modeled against the "effective AUC" (AUCeff), a combined exposure metric for this compound and its metabolite [5] [7]. |

Clinical Implications and Conclusion

The unique pharmacokinetic profile of this compound and its metabolite has direct clinical and developmental significance:

- Contribution to Overall Efficacy: The high systemic exposure of GS-829845 compensates for its lower in vitro potency, making it a significant contributor to the overall pharmacodynamic effect [6] [3]. Pharmacokinetic-pharmacodynamic (PK/PD) modeling supports that the combined activity of parent and metabolite drives the therapeutic effect [6].

- Dose Rationalization: Exposure-response analyses from Phase 2 and 3 trials confirmed a positive exposure-efficacy relationship, with the 200 mg once-daily dose achieving exposures on the plateau of the response curve. Furthermore, no relationship was found between this compound or metabolite exposure and common safety endpoints, supporting the 200 mg once-daily dose for commercialization [5] [7].

- Low Drug-Drug Interaction (DDI) Potential: As metabolism is primarily via carboxylesterases and not CYP450 enzymes, this compound has a low potential for clinically significant drug interactions with commonly co-administered medications like methotrexate, statins, or oral contraceptives [1] [2].

- Minimal Impact of Intrinsic Factors: Age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have no or minimal clinically relevant impact on this compound pharmacokinetics, thus not requiring dose adjustment in these populations [1].

References

- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound in Rheumatoid Arthritis: A Profile of Its Use [link.springer.com]

- 4. : A Clinical Pharmacology Review | Clinical this compound Pharmacokinetics [link.springer.com]

- 5. Exposure‐response relationships for the efficacy and safety of... [pmc.ncbi.nlm.nih.gov]

- 6. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Exposure-response relationships for the efficacy and safety ... [pubmed.ncbi.nlm.nih.gov]

Filgotinib clinical pharmacology carboxylesterase enzymes CES2

Metabolic Pathway & Pharmacokinetic Profile

Carboxylesterases (CES) are crucial for filgotinib metabolism. The table below summarizes the key enzymes and pharmacokinetic parameters of this compound and its metabolite.

| Feature | This compound (Parent) | GS-829845 (Metabolite) |

|---|---|---|

| Primary Metabolizing Enzyme | Carboxylesterase 2 (CES2) [1] | Formed via CES2 hydrolysis [1] |

| Enzyme Selectivity | CES2 (with partial compensation by CES1) [1] | --- |

| JAK1 Potency | Reference (1x) | ~10-fold lower [2] |

| Systemic Exposure (AUC) | Reference (1x) | 16- to 20-fold higher [2] |

| Terminal Elimination Half-life ((t_{1/2})) | 4.9 - 10.7 hours [2] | 19.6 - 27.3 hours [2] |

| Time to Reach Steady State | Day 2 [2] | Day 4 [2] |

| Major Route of Elimination | Urine, primarily as the metabolite (>80%) [2] | Urine [2] |

The metabolic conversion is visualized in the diagram below, which shows the transformation of this compound into its active metabolite GS-829845, primarily catalyzed by the CES2 enzyme.

> this compound is metabolized to its active form, GS-829845, primarily via CES2 enzyme hydrolysis.

Experimental Protocols for CES2 Metabolism

The key findings on this compound metabolism are supported by specific in vitro and in vivo methodologies.

In Vitro Enzyme Characterization

- Objective: To identify the specific carboxylesterase isoforms responsible for metabolizing this compound and forming GS-829845.

- Methodology: Incubation of this compound with human carboxylesterase isoforms (such as CES1 and CES2). The reaction is initiated by adding the enzyme, and the formation of GS-829845 is measured over time using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2] [1].

- Key Findings: CES2 is the primary isoform involved. Saturation of CES2 was observed in vitro, with CES1 partially compensating for metabolite formation, indicating a robust metabolic pathway [1].

In Vivo Pharmacokinetic Studies

- Objective: To characterize the absorption, metabolism, and exposure of this compound and GS-829845 in humans.

- Methodology: Phase I clinical trials where healthy subjects receive single and multiple oral doses of this compound (50-200 mg). Plasma concentrations of both the parent drug and metabolite are determined using a validated LC-MS/MS assay [2].

- Bioanalysis: The LC-MS/MS method simultaneously quantifies this compound and GS-829845 in plasma samples, allowing for the calculation of pharmacokinetic parameters like C~max~, AUC, and t~1/2~ [2].

Investigating Saturable Metabolism

- Objective: To evaluate evidence of dose-dependent (saturable) pre-systemic metabolism.

- Methodology: Population pharmacokinetic modeling of data from clinical trials. Different models were tested, including one with saturable pre-systemic conversion [1].

- Key Findings: A model incorporating saturable pre-systemic conversion statistically improved the data fit. However, the saturation effect was moderate and did not impact the recommended phase IIB dose selection [1].

Clinical Pharmacology and Drug Interactions

- Low Drug-Drug Interaction Potential: this compound has a low potential for interactions with commonly co-administered drugs like methotrexate, statins, oral contraceptives, and acid-reducing agents. No dose adjustments are typically needed [2].

- Impact of Organ Impairment: Age, sex, race, and mild renal impairment or mild-to-moderate hepatic impairment have no clinically relevant impact on this compound's pharmacokinetics [2].

References

Filgotinib SELECTION trial protocol ulcerative colitis

Efficacy Outcomes at a Glance

| Trial Phase | Patient Cohort | Primary Endpoint (Clinical Remission) | Key Secondary Endpoints (at trial end) |

|---|

| Induction (Week 10) | Biologic-Naïve [1] [2] | 26.1% vs. 15.3% (placebo) (p=0.0157) | Endoscopic Remission: 12.2% vs. 3.6% (p=0.0047) Histologic Remission: 35.1% vs. 16.1% (p<0.0001) | | Induction (Week 10) | Biologic-Experienced [1] [2] | 11.5% vs. 4.2% (placebo) (p=0.0103) | Endoscopic Remission: Data in publication [2] Histologic Remission: Data in publication [2] | | Maintenance (Week 58) | Overall (Responders from Induction) [1] [3] | 37.2% vs. 11.2% (placebo) (p<0.0001) | Corticosteroid-Free Remission (≥6 months): 27.2% vs. 6.4% (p=0.0055) [1] Endoscopic Remission: 15.6% vs. 6.1% (p=0.0157) |

Trial Design & Protocol Details

The SELECTION trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b/3 study conducted across 341 sites in 40 countries [2].

Overall Structure

The trial consisted of two induction studies and one maintenance study, graphically summarized below. Patients who achieved clinical response or remission at Week 10 were eligible for the maintenance study.

Key Patient Populations & Randomization

- Induction Study A: Enrolled biologic-naïve patients (n=659) who had an inadequate response, loss of response, or intolerance to corticosteroids or immunosuppressants [2].

- Induction Study B: Enrolled biologic-experienced patients (n=689) who had an inadequate response, loss of response, or intolerance to any TNF antagonist or vedolizumab. This was a refractory population, with 51% previously treated with two different classes of biologics [1] [3].

- Across both induction studies, patients were randomized 2:2:1 to receive oral once-daily This compound 200 mg, this compound 100 mg, or placebo for 11 weeks [2].

- In the maintenance study, induction responders were re-randomized 2:1 to continue their induction dose of this compound or switch to placebo through Week 58 [2].

Key Eligibility Criteria

- Inclusion: Adults aged 18-75 with moderately to severely active UC for ≥6 months, defined by a centrally read endoscopy subscore ≥2, rectal bleeding subscore ≥1, stool frequency subscore ≥1, and a Physician Global Assessment (PGA) ≥2 [1] [2].

- Concomitant Medications: Use of stable doses of corticosteroids, immunomodulators (azathioprine, 6-MP, methotrexate), and aminosalicylates was permitted, reflecting real-world practice [1].

Primary & Key Secondary Endpoints

- Primary Endpoint: Clinical remission at Week 10 (induction) and Week 58 (maintenance), defined as [2] [4]:

- Mayo endoscopic subscore of 0 or 1

- Rectal bleeding subscore of 0

- ≥1-point decrease in stool frequency from baseline to achieve a subscore of 0 or 1

- Key Secondary Endpoints included [1] [2]:

- Clinical remission by the full Mayo Clinic Score (MCS)

- Endoscopic remission (Mayo endoscopic subscore of 0)

- Histologic remission

- Corticosteroid-free remission for ≥6 months at Week 58 (for patients on corticosteroids at baseline in the maintenance study)

Efficacy in Subgroups & Symptom Onset

Post-hoc analyses provide insights for positioning this compound in clinical practice.

- Prior Biologic Exposure: this compound 200 mg was effective in both biologic-naïve and biologic-failed groups during induction and maintenance. However, the therapeutic benefit was greatest in biologic-naïve patients and those previously treated with only one biologic or mechanism of action [5] [6]. The likelihood of disease worsening during maintenance increased with the number of prior biologic failures [5].

- Disease Severity: A 2025 post-hoc analysis showed that patients with less severe disease at baseline (partial Mayo Clinic Score <7) achieved symptomatic remission significantly faster (within 2 days) than those with more severe disease (pMCS ≥7). However, by Week 10, this difference was no longer significant, indicating that patients with more severe disease also benefited from continued treatment [7].

- Corticosteroid-Sparing Effect: In patients on corticosteroids at the start of maintenance, achieving 6-month corticosteroid-free remission at Week 58 was more likely with this compound 200 mg. This outcome was associated with being biologic-naïve, female, a current smoker, and having a lower endoscopic burden (Mayo endoscopic subscore of 2 vs. 3) at baseline [6].

Mechanism of Action & Biomarker Data

This compound is an oral, once-daily, preferential inhibitor of Janus kinase 1 (JAK1) [4]. The diagram below illustrates its targeted mechanism.

- Pharmacology: this compound provides selective blockade of JAK1 over JAK2, and to a greater degree over JAK3 and TYK2 [4]. It is rapidly absorbed, has a half-life of ~7 hours, and is metabolized independently of the CYP450 system, leading to a low potential for drug-drug interactions [4].

- Biomarker Mediators: An analysis of biomarkers from the SELECTION trial found that this compound significantly reduced key circulating pro-inflammatory markers. Reductions in C-reactive protein (CRP), interleukin-6 (IL-6), serum amyloid A (SAA), neutrophil gelatinase-associated lipocalin (NGAL), and oncostatin M (OSM) as early as Week 4 were identified as potential mediators of clinical improvement seen at Week 10 [8].

Safety Profile

The overall incidence of adverse events (AEs), serious AEs, and discontinuations due to AEs was similar between the this compound and placebo groups during both induction and maintenance [1] [2].

- Infections: Serious infections and herpes zoster events were infrequent and comparable across treatment groups [1] [2].

- Thrombotic Events: Venous thrombosis and pulmonary embolism were rare. One case of pulmonary embolism occurred with this compound 200 mg during induction, and three venous thrombosis cases were observed in the placebo group during maintenance/LTE [1] [4].

- Mortality: Two deaths occurred in the this compound 200 mg group during the maintenance trial; both were assessed by investigators as unrelated to the study drug [1] [2].

Conclusion for Researchers

The SELECTION trial demonstrates that this compound 200 mg is a valuable oral therapeutic option for moderate-to-severe UC, with a rapid onset of action and the ability to maintain remission, including corticosteroid-free remission. Its efficacy is consistent across patient subgroups, though it appears most favorable in biologic-naïve patients and those with less prior biologic failure. Its selective JAK1 inhibition translates into a measurable impact on key inflammatory biomarkers and a consistent safety profile.

References

- 1. Phase 2b/3 Trial Shows Efficacy of this compound for the ... [gilead.com]

- 2. a phase 2b/3 double-blind, randomised, placebo ... [pubmed.ncbi.nlm.nih.gov]

- 3. Gilead and Galapagos Announce Positive Topline Results ... [gilead.com]

- 4. Critical Appraisal of this compound in the Treatment of Ulcerative ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in Patients with Ulcerative Colitis by ... [pubmed.ncbi.nlm.nih.gov]

- 6. post hoc analysis of the phase 2b/3 SELECTION study [irjournal.org]

- 7. a post hoc analysis of the phase 2b/3 SELECTION study [irjournal.org]

- 8. Mediators of this compound Treatment Effects in Ulcerative Colitis [pubmed.ncbi.nlm.nih.gov]

Filgotinib JAK-STAT pathway inhibition cytokine signaling

Mechanism of Action and Selectivity

Filgotinib and its primary active metabolite, GS-829845, competitively inhibit JAK1 by blocking the ATP-binding site [1] [2]. This preferential JAK1 inhibition targets a specific subset of proinflammatory cytokines.

- JAK Selectivity Profile: this compound is designed for JAK1 preference, with about 5-fold higher potency for JAK1 over JAK2, and even lower activity against JAK3 and TYK2 [1] [2]. Its metabolite has a similar selectivity profile but with 10-fold lower potency [1].

- Impacted Cytokine Signaling: By preferentially inhibiting JAK1, this compound primarily disrupts signaling of cytokines that utilize JAK1-dependent receptor complexes, including IL-6, IL-7, IL-15, and interferons [2] [3]. This contrasts with non-selective JAK inhibitors that affect a wider range of cytokines and carry greater risk of off-target effects [2].

The diagram below illustrates how this compound selectively inhibits the JAK-STAT pathway.

This compound selectively inhibits JAK1 to block cytokine-driven inflammation.

Pharmacokinetics and Metabolism

This compound has favorable pharmacokinetic properties, including rapid absorption and linear, dose-proportional exposure [1].

- Absorption and Distribution: this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) in 1-3 hours [1]. It is 55-59% protein-bound, while its primary metabolite GS-829845 has lower protein binding (39-44%) [4].

- Metabolism and Elimination: this compound is primarily metabolized by carboxylesterase 2 (CES2) to form its major active metabolite, GS-829845 [1] [4]. The metabolite has 16-20-fold higher systemic exposure but 10-fold lower pharmacological activity [1]. Approximately 87% of the administered dose is eliminated in urine, predominantly as the metabolite [4].

The table below summarizes key pharmacokinetic parameters for this compound and its active metabolite after a single 200 mg oral dose in healthy subjects [1].

| Parameter | This compound | Primary Metabolite (GS-829845) |

|---|---|---|

| Cmax | 1.16 µg/mL (CV 24.3%) | 2.29 µg/mL (CV 18.7%) |

| Tmax | 3.00 h (median, range 1-3) | 5.00 h (median, range 3-8) |

| AUC∞ | 4.84 µg·h/mL (CV 12.3%) | 63.8 µg·h/mL (CV 22.2%) |

| Apparent Terminal t½ | 5.68 h (CV 39.6%) | 20.0 h (CV 19.6%) |

Experimental Evidence and Biomarker Modulation

Clinical studies demonstrate that this compound treatment significantly modulates serum biomarkers related to RA pathophysiology [3].

- Biomarker Analysis in RA Trials: Phase 2b trials (DARWIN 1 and 2) showed that this compound 100 mg or 200 mg once daily for 12 weeks significantly reduced key inflammatory markers including CRP, SAA, IL-6, VEGF, MMP-1, and MMP-3 compared to placebo [3]. These biomarkers are involved in immune response, matrix degradation, and angiogenesis.

- Immunophenotyping Results: Flow cytometry immunophenotyping in the same trials indicated that this compound did not cause significant reductions in major circulating lymphoid populations (CD3+ T cells, CD19+ B cells, CD16+CD56+ NK cells), suggesting its effects are mediated by modulating cytokine signaling rather than broad lymphodepletion [3].

The table below shows the significant reduction in key biomarkers with this compound 200 mg compared to placebo at week 12 [3].

| Biomarker | Function/Pathway | Approximate Mean % Reduction from Baseline vs. Placebo |

|---|---|---|

| CRP | Acute phase inflammation | ~60-70% |

| SAA | Acute phase inflammation | ~60-70% |

| IL-6 | Pro-inflammatory cytokine | ~40-50% |

| VEGF | Angiogenesis | ~30-40% |

| MMP-1 | Collagen degradation | ~50-60% |

| MMP-3 | Proteoglycan degradation | ~60-70% |

| sICAM-1 | Leukocyte adhesion/recruitment | ~20-30% |

Key Experimental Protocols

To investigate this compound's mechanism of action and pharmacodynamic effects, researchers employed specific methodologies in clinical trials [3].

- Serum Biomarker Analysis: Blood samples were collected at baseline, week 4, and week 12. Serum was analyzed for 34 biomarkers using validated, commercially available single- or multiplex immunoassays. Statistical analysis used an ANCOVA model to estimate the percent change of each biomarker from baseline for each treatment group compared to placebo [3].

- Flow Cytometry for Immunophenotyping: Whole blood was collected into TruCount tubes and lymphocyte subpopulations were quantified using a multi-color TBNK reagent kit on a flow cytometer. This allowed for absolute counts of CD3+ T cells, CD3+CD4+ T-helper cells, CD3+CD8+ cytotoxic T cells, CD19+ B cells, and CD16+CD56+ natural killer (NK) cells [3].

- JAK1 Selectivity Assessment: Biochemical assays and cellular whole blood assays were used to determine JAK selectivity. JAK1 inhibition was measured via STAT1 phosphorylation in IL-6-stimulated blood, while JAK2 inhibition was assessed via STAT5 phosphorylation to confirm selectivity [1] [3].

Key Differentiating Factors

This compound's pharmacological profile has potential clinical implications.

- JAK1 Preferential Inhibition: Its selectivity may improve the benefit-risk profile by minimizing effects on JAK2-mediated functions like erythropoiesis and JAK3-mediated immune functions [2].

- Low Drug-Drug Interaction Potential: this compound has a low potential for clinically significant drug-drug interactions and can be administered without regard to food [1]. This makes it suitable for co-administration with commonly used medications like methotrexate and statins [1].

References

- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK inhibitors: an evidence-based choice of the most ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a JAK1 Inhibitor, Modulates Disease-Related ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

Filgotinib pharmacodynamics STAT phosphorylation inhibition

Mechanism of Action and JAK/STAT Pathway

Filgotinib works by interrupting the JAK-STAT signaling pathway, which is crucial for the expression of pro-inflammatory cytokines [1] [2]. The diagram below illustrates this pathway and this compound's selective inhibition point.

This compound selectively inhibits JAK1, blocking STAT phosphorylation and subsequent pro-inflammatory gene transcription.

Quantitative Pharmacodynamic Profile

This compound and its major active metabolite, GS-829845, exhibit a highly selective profile for JAK1, leading to potent inhibition of specific cytokine pathways. The following table summarizes key quantitative pharmacodynamic data.

| Parameter | This compound | Major Metabolite (GS-829845) | Experimental Context |

|---|---|---|---|

| JAK1 Selectivity (over JAK2) | ~30-fold [1] [3] | ~10-fold less potent than parent [4] | Biochemical assays |

| JAK1 IC₅₀ in Human Whole Blood | Covers IC₅₀ at 200 mg QD exposure [4] | Contributes to overall response [4] | IL-6-induced pSTAT1 |

| Key Inhibited Pathways | IFNα/pSTAT5, IL-6/pSTAT1 [5] | Similar JAK1 selectivity profile [4] | Cytokine-stimulated healthy donor & RA blood |

Comparative studies show that this compound 200 mg once daily provides equivalent average daily inhibition of JAK1-dependent pathways (IFNα/pSTAT5, IL-6/pSTAT1) to other JAK inhibitors, but with less inhibition of JAK2-dependent and JAK3-dependent pathways like IL-2, IL-15, IL-4, and GM-CSF [5].

Core Experimental Protocols

The key findings on this compound's pharmacodynamics are derived from standardized cell-based signaling assays.

In Vitro JAK Inhibitor Potency and Selectivity Assessment

This methodology is used to determine the half-maximal inhibitory concentration (IC₅₀) and compare the selectivity of different JAK inhibitors across various pathways [5].

- Primary Cells: Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors and rheumatoid arthritis (RA) patients.

- Cell Stimulation: Treatment with specific cytokines to activate distinct JAK/STAT pathways:

- JAK1/JAK2-dependent: IFNγ, GM-CSF.

- JAK1/JAK3-dependent: IL-2, IL-15, IL-4.

- JAK2/TYK2-dependent: IL-12, IL-23, G-CSF.

- JAK1/TYK2-dependent: IFNα.

- JAK1/JAK2/TYK2-dependent: IL-6.

- Inhibition Measurement: Cells are pre-incubated with a concentration range of the JAK inhibitor (this compound or comparator). Phosphorylation of pathway-specific STAT proteins (pSTAT) is quantified via flow cytometry.

- Data Analysis: IC₅₀ values are calculated from the dose-response curves of pSTAT inhibition.

Ex Vivo Pharmacodynamic Validation

This protocol validates JAK1 selectivity observed in in vitro models in a clinical setting [5].

- Sample Collection: Blood samples are collected from healthy volunteers or patients enrolled in clinical trials (e.g., Phase 1) after administration of the study drug.

- Stimulation and Measurement: Collected blood is stimulated with cytokines (e.g., IL-6 for JAK1, GM-CSF for JAK2), and pSTAT levels are measured by flow cytometry.

- Target Engagement: The degree and duration of pSTAT inhibition are calculated to confirm in vivo target engagement and pathway selectivity.

Research Implications and Future Directions

The high JAK1 selectivity of this compound provides a mechanistic rationale for its differentiated efficacy and safety profile [5]. This selectivity potentially mitigates side effects linked to JAK2 inhibition (e.g., anemia) and JAK3 inhibition (e.g., broader immunosuppression), though this is an area of ongoing research [3] [2].

Emerging preclinical evidence also suggests this compound's potential application beyond rheumatoid arthritis and ulcerative colitis. A 2025 study indicates it can ameliorate experimental pulmonary fibrosis in rats by modulating the JAK1/STAT3/SOCS3/IL-17A pathway, reducing fibroblast proliferation [6].

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. The Use of JAK/ STAT in Chronic Inflammatory Disorders... Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. : A Clinical Pharmacology Review - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 5. JAK selectivity and the implications for clinical inhibition of ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Improves Experimental Pulmonary Fibrosis by ... [pubmed.ncbi.nlm.nih.gov]

Filgotinib: Mechanism and Pharmacokinetic Profile

Filgotinib is an oral, ATP-competitive, and reversible preferential inhibitor of Janus kinase 1 (JAK1) [1]. It modulates the JAK-STAT signaling pathway, which is implicated in the pathogenesis of various inflammatory autoimmune diseases [1].

The table below summarizes its key physicochemical and pharmacokinetic properties:

| Property | Description |

|---|---|

| Mechanism of Action | Preferential inhibition of JAK1 (IC₅₀: 629 nM / 267 ng/mL in human whole blood); ~30-fold selectivity for JAK1 over JAK2 [2]. |

| Biopharmaceutics Classification System (BCS) | Class II (High Permeability, Low Solubility) [3]. |

| Active Metabolite (GS-829845) | Formed via carboxylesterase (CES) 2; exhibits similar JAK1 selectivity but is ~10-fold less potent; systemic exposure is 16-20 fold higher than parent this compound [2] [1] [3]. |

| Pharmacokinetics (200 mg dose) | - This compound Cmax: 1.16 µg/mL (CV% 24.3)

- This compound tmax: 3 hours

- This compound half-life: 5.68 hours (CV% 39.6)

- Metabolite Cmax: 2.29 µg/mL (CV% 18.7)

- Metabolite tmax: 5 hours

- Metabolite half-life: 20.0 hours (CV% 19.6) [3]. | | Food Effect | No clinically relevant effect; can be administered with or without food [1] [3]. | | Drug-Drug Interaction Potential | Low. This compound and its metabolite are P-glycoprotein (P-gp) substrates, but co-administration with P-gp inhibitors/inducers does not warrant dose adjustment [3]. |

Experimental Models and Protocols

While the search results do not contain detailed laboratory protocols for the initial discovery, they do describe key experimental models used to characterize this compound's activity.

Biochemical and Cellular Selectivity Assays

The JAK selectivity profile of this compound was determined through a series of established assays [1]:

- Biochemical Assays: These in vitro kinase assays measured the half-maximal inhibitory concentration (IC₅₀) of this compound against different JAK isoforms (JAK1, JAK2, JAK3, TYK2) to establish its preferential inhibition of JAK1.

- Cellular Assays: this compound was tested in human cellular models using cytokine-stimulated cell lines to assess its functional selectivity. It inhibited signaling downstream of cytokine receptors that rely on JAK1 (e.g., IL-2, IL-4, IL-15, IL-6, type I interferon) with selectivity over cytokines signaling through JAK2 homodimers [1].

- Human Whole Blood Assay: This ex vivo model is particularly relevant for predicting clinical efficacy. Blood from healthy volunteers or patients was treated with this compound and then stimulated with specific cytokines.

- JAK1 Inhibition: Measured by the suppression of IL-6-induced phosphorylation of STAT1 (pSTAT1).

- JAK2 Inhibition: Measured by the suppression of GM-CSF-induced phosphorylation of STAT5 (pSTAT5).

- This assay confirmed the ~30-fold functional selectivity for JAK1 over JAK2 in a physiologically relevant environment [2] [1].

In Vivo Efficacy and Mechanism Models

The search results provide an example of a preclinical in vivo study investigating a new potential indication.

- Animal Model: Bleomycin (BLM)-induced pulmonary fibrosis model in rats [4].

- Intervention: Rats were administered this compound (20 mg/kg) via continuous gavage for 14 days.

- Primary Outcomes: Assessment of pulmonary function (Hounsfield units), lung coefficient, and lung microscopic pathology scores.

- Mechanistic Investigation: Analysis of protein expression levels in lung tissue for key pathway components, including phosphorylated JAK1 (p-JAK1), phosphorylated STAT3 (p-STAT3), SOCS3, and IL-17A [4].

- In Vitro Corroboration: The study included experiments on TGF-β1-induced mouse lung fibroblasts, treated with this compound (1 µM) to measure effects on fibroblast proliferation and levels of the same proteins [4].

The logical flow of this experimental investigation can be visualized as follows:

Information Limitations and Further Research

As highlighted, the search results have a gap regarding the very early discovery work, such as the compound's original synthesis and initial high-throughput screening.

To build a more complete whitepaper, you may need to:

- Search for earlier-phase publications: Look for phase 1 and phase 2 study reports, which often contain more detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling from early development [2].

- Investigate patent filings: The original patent documents for this compound (likely filed by Galapagos NV) typically contain extensive synthetic chemistry and early biological screening data not always available in journal articles.

References

Clinical and Pharmacological Rationale for TDM of Filgotinib

Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis [1]. Monitoring its concentration is valuable due to several pharmacokinetic characteristics:

- Active Metabolite: this compound is rapidly metabolized to an active metabolite, GS-829845, which has a similar JAK1 selectivity profile but is about 10-fold less potent. However, its systemic exposure is 16- to 20-fold higher than the parent drug, meaning it contributes significantly to the overall pharmacodynamic effect [1] [2].

- Exposure-Response: The combined pharmacodynamic activity of this compound and its metabolite covers the half-maximal inhibitory concentration (IC50) for JAK1 in human whole blood at a standard 200 mg once-daily dose, establishing a basis for concentration-effect relationships [1].

- Therapeutic Optimization: While this compound has a low drug-drug interaction potential and intrinsic factors like age or mild organ impairment have minimal impact on its pharmacokinetics, TDM can be crucial in special populations (e.g., severe renal or hepatic impairment) and for ensuring adequate drug exposure in clinical trials or practice [1].

Summary of Validated LC-MS/MS Analytical Methods

The table below summarizes key parameters from three validated bioanalytical methods for this compound quantification.

Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantitation

| Parameter | Method 1: Rat Plasma [3] | Method 2: Human Liver Microsomes [4] | Method 3: Rat Dried Blood Spots (DBS) [5] |

|---|---|---|---|

| Matrix | Rat Plasma | Human Liver Microsomes (HLM) | Rat Whole Blood (DBS Cards) |

| Sample Volume | 50 μL | Not Specified | 25 μL (spotted) |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Protein Precipitation | Sonication in 0.2% formic acid + IS, LLE with ethyl acetate |

| Internal Standard (IS) | Tofacitinib | Veliparib | Tofacitinib |

| Analytical Column | Gemini C18 (100 × 4.6 mm, 3 μm) | Not Specified | Gemini C18 (100 × 4.6 mm, 3 μm) |

| Mobile Phase | 0.2% Formic Acid : ACN (20:80, v/v) | 10 mM Ammonium Formate (pH 3.8) : ACN (70:30, v/v) | 0.2% Formic Acid : ACN (20:80, v/v) |

| Flow Rate | 0.9 mL/min | Not Specified | 0.9 mL/min |

| Run Time | 2.90 min | Not Specified | 2.90 min |

| Retention Time (this compound) | ~1.31 min | Not Specified | ~1.31 min |

| MS Transition (this compound) | 426.3 → 291.3 | 426 → 358 & 426 → 291 | 426.3 → 291.3 |

| Calibration Range | 0.78 - 1924 ng/mL | 5 - 500 ng/mL | 1.37 - 1937 ng/mL |

| LLOQ | 0.78 ng/mL | 4.46 ng/mL (LOQ) | 1.37 ng/mL |

These methods were fully validated as per regulatory guidelines (e.g., US FDA), demonstrating acceptable precision, accuracy, selectivity, matrix effect, and stability under various conditions [3] [4] [5].

Detailed Experimental Protocol: this compound in Plasma

This protocol is adapted from the validated method for rat plasma, which can be adapted for human plasma with appropriate validation [3].

Materials and Reagents

- Analytical Standard: this compound (purity >95%)

- Internal Standard (IS): Tofacitinib

- Solvents: HPLC-grade water, acetonitrile, methanol, ethyl acetate, formic acid

- Equipment: LC-MS/MS system, Gemini C18 column, centrifuge, vortex mixer, analytical balance

Preparation of Standards and Quality Controls

- Prepare stock solutions of this compound and the IS in DMSO.

- Perform serial dilutions with a mixture of methanol and water to create working solutions.

- Spike working solutions into control blank plasma to generate calibration standards and quality control samples.

Sample Preparation Procedure

- Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a micro-centrifuge tube.

- Add the internal standard working solution.

- Add 1 mL of ethyl acetate as the extraction solvent.

- Vortex the mixture vigorously for 3 minutes.

- Centrifuge at 14,000 rpm for 3 minutes.

- Transfer 800 μL of the clear organic (upper) layer to a new tube.

- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 50°C.

- Reconstitute the dry residue with 200 μL of the mobile phase (0.2% formic acid in acetonitrile).

- Transfer 150 μL to an HPLC vial for injection.

LC-MS/MS Instrumental Conditions

- Chromatography:

- Column: Gemini C18 (100 × 4.6 mm, 3 μm)

- Mobile Phase: Isocratic elution with 0.2% formic acid : acetonitrile (20:80, v/v)

- Flow Rate: 0.9 mL/min

- Column Temperature: Ambient

- Injection Volume: 5 μL

- Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI), positive mode

- Ion Transitions (MRM):

- This compound: m/z 426.3 → 291.3

- Internal Standard (Tofacitinib): m/z 313.2 → 149.2

- Source Parameters:

- Curtain Gas: 35 psi

- Ion Spray Voltage: 5500 V

- Temperature: 550°C

- Gas 1 & 2: 50 and 55 psi

The following workflow diagram illustrates the complete analytical procedure:

Diagram 1: Workflow for sample preparation and analysis of this compound in plasma by LC-MS/MS.

Application in Pharmacokinetic Studies

The validated LC-MS/MS methods have been successfully applied in preclinical and clinical studies to characterize the pharmacokinetic profile of this compound.

Table 2: Mean Pharmacokinetic Parameters of this compound and its Metabolite in Humans after Single Oral Doses [1]

| Dose | Analyte | Cₘₐₓ (μg/mL) | tₘₐₓ (h) | AUC∞ (μg·h/mL) | t½ (h) |

|---|---|---|---|---|---|

| 100 mg | This compound | 0.57 | 2.00 | 1.74 | 4.91 |

| (n=6) | Metabolite | 0.96 | 5.00 | 30.2 | 22.5 |

| 200 mg | This compound | 1.16 | 3.00 | 4.84 | 5.68 |

| (n=6) | Metabolite | 2.29 | 5.00 | 63.8 | 20.0 |

Cₘₐₓ: maximum plasma concentration; tₘₐₓ: time to Cₘₐₓ; AUC∞: area under the plasma concentration-time curve from zero to infinity; t½: apparent terminal half-life.

Key findings from pharmacokinetic studies include:

- Rapid Absorption and Metabolism: this compound is extensively and rapidly absorbed after oral dosing, with a time to maximum concentration of 1-3 hours. It is quickly converted to its active metabolite, which has a later tₘₐₓ of 3-8 hours [1].

- Dose Proportionality: Systemic exposures of both this compound and its primary metabolite increase dose-proportionally over the 50 to 200 mg once-daily dose range [1].

- Sustained Exposure from Metabolite: The active metabolite has a significantly longer half-life (~20-23 hours) compared to the parent drug (~5-11 hours), contributing to sustained pharmacological activity and supporting once-daily dosing [1] [2].

The relationship between drug administration, pharmacokinetics, and pharmacodynamics can be summarized as follows:

Diagram 2: The pharmacokinetic and pharmacodynamic pathway of this compound, highlighting the key role of its active metabolite.

Methodological Notes and Considerations

- Dried Blood Spot (DBS) as an Alternative: For studies where micro-sampling is advantageous, a validated DBS method exists. It involves spotting 25 μL of whole blood on a DBS card, punching out a disc, and extracting this compound by sonication followed by LLE. This method shows a good correlation with plasma concentrations [5].

- Metabolite Monitoring: For a comprehensive TDM profile, especially in special populations, developing and validating an assay to simultaneously quantify both this compound and its active metabolite is highly recommended. The metabolite's high and sustained exposure is a critical factor in the drug's overall efficacy [1] [2].

- Matrix Effect: While the cited methods reported no significant matrix effect, this should be rigorously tested during method validation, especially when switching between different plasma lots or sample types.

I hope these detailed application notes and protocols assist in your research and drug development work. Should you require further specifics on any of the procedures, please feel free to inquire.

References

- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics [link.springer.com]

- 3. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, this compound in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC-MS/MS method ... [sciencedirect.com]

- 5. Validated DBS method for this compound quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

simultaneous quantification filgotinib GS-829845 human plasma

Analytical Method for Simultaneous Quantification

A 2025 study developed a simple, rapid, and cost-effective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Filgotinib (FLG) and GS-829845 in human plasma [1] [2]. The method employs simple protein precipitation and has been fully validated according to US FDA guidelines [1].

Summary of Validated LC-MS/MS Method Parameters [1]

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Detection | Positive Electrospray Ionization (ESI+) |

| Chromatography Column | Shim-pack Scepter C18-120 |

| Mobile Phase | Water and Methanol (both containing 0.1% formic acid) |

| Elution | Gradient elution |

| Flow Rate | 0.2 mL/min |

| Sample Volume | 50 μL of human plasma |

| Sample Preparation | Protein precipitation with methanol |

| Internal Standard (IS) | Brigatinib |

| Retention Time (tR) | FLG: ~2.6 min; GS-829845: ~1.9 min |

| Run Time | 5 minutes |

Method Validation Results [1]

| Validation Parameter | Result |

|---|---|

| Linear Range (FLG) | 2.5 - 50 ng/mL (r = 0.999) |

| Linear Range (GS-829845) | 250 - 5000 ng/mL (r = 1.000) |

| Intra-day Accuracy/Precision | Within 11.4% |

| Inter-day Accuracy/Precision | Within 13.9% |

| Recovery (FLG) | 91.4% - 98.6% |

| Recovery (GS-829845) | 94.1% - 97.7% |

| Stability | Stable under all tested conditions |

Detailed Experimental Protocol

Here is a step-by-step protocol for sample preparation and analysis based on the validated method [1].

Sample Preparation Workflow

Clinical Pharmacology & Rationale for Monitoring

- Mechanism: this compound is a preferential Janus kinase 1 (JAK1) inhibitor. Its active metabolite, GS-829845, has a similar JAK1 selectivity profile but is approximately 10-fold less potent [3] [5].

- Pharmacokinetics: Despite lower potency, systemic exposure to GS-829845 is 16 to 20 times higher than the parent drug due to a longer elimination half-life (FLG: ~4.9-10.7 hours; GS-829845: ~19.6-27.3 hours) [3] [4] [6].

- Clinical Relevance: The effective AUC combines exposures of both FLG and GS-829845 and is related to the clinical efficacy of FLG therapy in rheumatoid arthritis patients [1]. The effective concentration is calculated as: Effective FLG (pmol/mL) = [FLG] + [GS-829845] × 0.1 [1]

Metabolism and Elimination Pathway

Clinical Application & Therapeutic Drug Monitoring

This analytical method was successfully applied to monitor plasma concentrations in a rheumatoid arthritis patient receiving 200 mg/day this compound [1]. Trough drug concentrations and clinical outcomes are shown in the following table.

Clinical Trough Concentrations and Disease Activity in a RA Patient [1]

| Time Point | This compound (ng/mL) | GS-829845 (ng/mL) | Effective FLG (pmol/mL) | DAS28-CRP | Disease Activity |

|---|---|---|---|---|---|

| Day 1 | 7.6 | 865.5 | 260.1 | N/A | N/A |

| Day 13 | 17.3 | 3028.6 | 887.9 | 3.08 | Moderate |

| Day 29 | 11.2 | 2209.6 | 644.5 | 2.29 | Remission |

| Day 70 | 11.1 | 1821.0 | 535.6 | 2.45 | Low |

The data shows that while the parent this compound concentration remained relatively stable between Days 29 and 70, the decrease in the metabolite GS-829845 concentration led to a lower effective this compound concentration, which correlated with a change in disease activity from "Remission" to "Low" [1]. This demonstrates the value of monitoring both the parent drug and its active metabolite to guide therapy.

Discussion for Researchers

The presented LC-MS/MS method addresses a gap in existing analyses by enabling simultaneous quantification of this compound and GS-829845 with a simple sample preparation technique [1]. This method is particularly suited for Therapeutic Drug Monitoring (TDM) in clinical settings and pharmacokinetic studies during drug development.

Key advantages include:

- Simplicity and Cost-Effectiveness: Protein precipitation with methanol is simpler and more economical than solid-phase extraction methods used in earlier procedures [1].

- Efficiency: The short run time (5 min) allows for high sample throughput [1].

- Robustness: The full method validation confirms its reliability for clinical application [1].

Future applications could explore this method's use in populations with organ impairment or in investigating potential drug-drug interactions, given its high sensitivity and precision.

References

- 1. Simultaneous Quantification of this compound and Its Active Metabolite in... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of this compound and Its Active ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Clinical Pharmacology Review [link.springer.com]

- 5. GS-829845 | this compound Metabolite [medchemexpress.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Protocol for Assessing Early Response in Ulcerative Colitis

This protocol outlines a strategy to evaluate filgotinib response at the end of the induction phase (Week 10), leveraging biomarkers to predict long-term outcomes and potentially reduce the need for repeated endoscopies [1].

1. Primary Objective To assess the probability of sustained clinical remission at one year (Week 58) based on clinical and biomarker responses at Week 10.

2. Materials and Equipment

- Clinical Assessment Tools: Partial Mayo Clinic Score (pMCS) worksheet [2] [1].

- Biomarker Tests: Fecal Calprotectin (FCP) test, C-Reactive Protein (CRP) serum test.

- Data Collection: Case Report Form (CRF) to record pMCS, FCP, and CRP values.

3. Step-by-Step Procedure

- Step 1: Baseline Assessment (Initiation of this compound)

- Record the pMCS and ensure objective evidence of inflammation (e.g., elevated CRP or FCP >250 µg/g) [2].

- Step 2: Week 10 Assessment (Post-Induction)

- Clinical Evaluation: Calculate the pMCS. Define clinical remission as a pMCS ≤1 [2].

- Biomarker Analysis: Obtain a stool sample for FCP measurement.

- Step 3: Outcome Interpretation and Decision Matrix

- Use the flowchart below to interpret Week 10 results and guide clinical decision-making.

Analysis of Predictive Factors for Long-Term Response

A mixed model for repeated measures (MMRM) analysis of clinical trial data identified specific factors associated with a lower disease activity score (pMCS) at Week 58, indicating a better long-term outcome [1].

| Predictive Factor Category | Specific Factors |

|---|---|

| Baseline Characteristics | Biologic-naïve status, Endoscopic subscore <3, CRP ≤3 mg/L [1]. |

| Week 10 Clinical Response | Rectal bleeding subscore of 0, Stool frequency subscore of 0, Histological remission, Endoscopic subscore ≤1 [1]. |

| Week 10 Patient-Reported Outcome | Inflammatory Bowel Disease Questionnaire (IBDQ) score >170 [1]. |

Experimental Protocol: Faecal Calprotectin Prognostic Cut-off

This experiment validates the prognostic value of week 10 FCP levels for long-term clinical remission [1].

- Objective: To determine the optimal prognostic FCP cut-off value at Week 10 for predicting clinical remission at Week 58.

- Methods:

- Patient Cohort: Patients from the SELECTION trial receiving this compound 200 mg, 100 mg, or placebo.

- Sample Collection: Faecal samples collected at Week 10.

- FCP Measurement: Analyze samples using a standard ELISA kit.

- Data Analysis:

- Use Receiver Operating Characteristic (ROC) analysis to evaluate the prognostic performance of Week 10 FCP for a concurrent Week 10 Mayo Clinic Score response.

- Identify the optimal FCP cut-off value that maximizes both sensitivity and specificity.

- Result: The analysis established <250 µg/g as the optimal prognostic FCP cut-off [1].

Safety and Monitoring Considerations

While the focus is on response-guided therapy, safety monitoring remains crucial. Real-world data shows this compound is generally well-tolerated [2]. However, as a Janus kinase (JAK) inhibitor, it is subject to class-wide risk minimization measures. Key safety data from long-term studies include:

- Rheumatoid Arthritis (Long-term Data): In a long-term extension study with over 3,700 patient-years of exposure, the incidence rates of major adverse cardiovascular events (MACE) and malignancies were low [3].

- Clinical Monitoring: Standard practice includes vigilance for infections (including herpes zoster), routine laboratory monitoring, and assessment of cardiovascular and thromboembolic risk factors as per JAK inhibitor class labeling.

References

Comprehensive Application Notes: Effective Filgotinib Concentration Calculation and Correlation with DAS28-CRP in Rheumatoid Arthritis

Introduction & Background

Filgotinib is an orally administered Janus kinase 1 (JAK1) selective inhibitor approved for the treatment of moderate to severe active rheumatoid arthritis (RA). Upon administration, this compound undergoes extensive metabolism to GS‑829845, an active metabolite that also exhibits JAK1 inhibitory activity, though with approximately 0.1-fold lower potency compared to the parent compound. Despite this reduced potency, the area under the plasma concentration-time curve (AUC) of GS‑829845 in humans is approximately 16 to 20 times higher than that of this compound, making its contribution to the overall pharmacological effect clinically significant. The clinical efficacy of this compound therapy in patients with RA has been demonstrated to correlate with the effective AUC, which combines exposures of both this compound and GS‑829845, providing a strong rationale for therapeutic drug monitoring in clinical practice and research settings. [1]

The Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP) has emerged as a standard composite measure for assessing rheumatoid arthritis disease activity in both clinical trials and routine practice. This validated instrument incorporates objective inflammatory markers (CRP) with clinical joint examination and patient-reported outcomes, creating a comprehensive assessment tool. Recent evidence suggests that monitoring effective this compound concentrations could provide valuable insights for dose adjustment strategies, particularly in patients showing suboptimal therapeutic response. Understanding the relationship between pharmacokinetic parameters and clinical outcomes represents a crucial step toward personalized treatment approaches in rheumatoid arthritis management, potentially optimizing therapeutic efficacy while minimizing adverse events. [1] [2]

Analytical Method for Simultaneous Quantification of this compound and GS‑829845

Sample Preparation Protocol

- Plasma Volume: Utilize 50 μL of human plasma per sample

- Internal Standard: Add 2.5 μL of 20 μg/mL brigatinib in methanol as the internal standard

- Protein Precipitation: Add 400 μL of methanol to the plasma sample

- Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation

- Centrifugation: Centrifuge at 16,000 × g for 5 minutes to pellet precipitated proteins

- Filtration: Pass the supernatant through a Millex-LH syringe filter (0.45 μm, Merck)

- Dilution: Dilute the filtrate with an appropriate volume of water before LC-MS/MS injection

- Quality Controls: Include blank plasma samples, zero samples (blank + internal standard), and calibration standards with each batch [1]

This sample preparation protocol employs simple protein precipitation with methanol, which offers significant advantages over more complex solid-phase extraction methods used in earlier methodologies. The use of methanol as the precipitation solvent provides excellent recovery rates (91.4–98.6% for this compound and 94.1–97.7% for GS‑829845) while being more cost-effective than acetonitrile. The selection of brigatinib as the internal standard has demonstrated excellent consistency and reproducibility throughout the validation process, correcting for potential matrix effects and instrumentation variations. [1]

Chromatographic and Mass Spectrometric Conditions

Table 1: Chromatographic Conditions for this compound and GS‑829845 Separation

| Parameter | Specification |

|---|---|

| Column | Shim-pack Scepter C18-120 |

| Mobile Phase A | Water containing 0.1% formic acid |

| Mobile Phase B | Methanol containing 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 0.2 mL/min |

| Run Time | 5 minutes |

| Retention Time (this compound) | 2.6 minutes |

| Retention Time (GS‑829845) | 1.9 minutes |

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is performed using a QTRAP 4500 mass spectrometer (AB Sciex) operated in positive electrospray ionization mode. The gradient elution program ensures optimal separation of both analytes with sharp peak symmetry and minimum matrix interference. The mass spectrometer parameters should be optimized for each compound to achieve maximum sensitivity, with multiple reaction monitoring (MRM) transitions specifically calibrated for this compound, GS‑829845, and the internal standard brigatinib. The method achieves excellent chromatographic resolution with no interfering peaks observed throughout the analysis runtime, which is essential for accurate quantification in patient samples. [1]

Method Validation Parameters

Table 2: Method Validation Summary

| Validation Parameter | This compound | GS‑829845 |

|---|---|---|

| Calibration Range | 2.5–50 ng/mL | 250–5000 ng/mL |

| Linearity (r) | 0.999 | 1.000 |

| Intra-day Accuracy | ≤11.4% | ≤11.4% |

| Inter-day Accuracy | ≤13.9% | ≤13.9% |

| Intra-day Precision | ≤11.4% | ≤11.4% |

| Inter-day Precision | ≤13.9% | ≤13.9% |

| Recovery | 91.4–98.6% | 94.1–97.7% |

The analytical method was fully validated according to the US Food and Drug Administration (FDA) guidance for bioanalytical method validation. The calibration curves demonstrated excellent linearity across the specified concentration ranges, which were established to cover the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for this compound and 1252–3680 ng/mL for GS‑829845 across the 5th to 95th percentile range). The accuracy and precision values, expressed as percentage deviation, fell within acceptable limits for bioanalytical methods, with both intra-day and inter-day variations meeting the rigorous criteria set forth in regulatory guidelines. Additionally, stability studies confirmed that both analytes remained stable under various storage and handling conditions, including freeze-thaw cycles, short-term temperature storage, and processed sample stability. [1]

Clinical Application Protocol

Therapeutic Drug Monitoring Protocol

- Blood Collection: Collect trough blood samples immediately before the next scheduled this compound dose at steady-state conditions (typically after 7 days of continuous dosing)

- Sample Processing: Centrifuge blood samples at 1500 × g for 10 minutes to separate plasma

- Storage: Store plasma samples at -80°C until analysis to maintain analyte stability

- Analysis Timing: Process samples within the validated storage stability period (as confirmed in method validation)

- Patient Context: Record relevant patient information including time of last dose, concomitant medications (particularly methotrexate), and clinical status

- Data Interpretation: Compare measured concentrations to established therapeutic ranges and integrate with clinical response assessments [1]

The therapeutic drug monitoring protocol is designed for practical implementation in both clinical trial and routine care settings. The emphasis on trough concentration measurement provides a consistent pharmacokinetic parameter that correlates with overall drug exposure while being clinically feasible to obtain. The validated stability of both analytes under various storage conditions allows flexibility in sample processing logistics, which is particularly important for multicenter clinical trials. For clinical interpretation, it is essential to obtain samples at steady-state conditions to ensure concentrations reflect stable pharmacokinetic parameters, which typically requires at least 5-7 half-lives of continuous dosing. [1]

Effective this compound Concentration Calculation

The effective this compound concentration represents the combined pharmacological activity of this compound and its active metabolite GS‑829845, accounting for their relative potencies. The calculation formula is:

Effective this compound Concentration (pmol/mL) = FLG Concentration (pmol/mL) + GS‑829845 Concentration (pmol/mL) × 0.1

This calculation reflects the relative potency of GS‑829845, which is approximately 0.1-fold that of the parent this compound compound. To perform this calculation, measured concentrations in mass units (ng/mL) must first be converted to molar units (pmol/mL) using the molecular weights of each compound (this compound free base = 425.51 g/mol; GS‑829845 molecular weight assumed similar). The resulting effective concentration provides a composite pharmacokinetic parameter that better correlates with clinical response than either compound alone. This approach acknowledges the significant contribution of the metabolite to overall pharmacological activity despite its lower potency, due to its substantially higher systemic exposure. [1]

Disease Activity Assessment in Rheumatoid Arthritis

DAS28-CRP Calculation Methodology

The DAS28-CRP is a composite score that integrates clinical signs of inflammation, laboratory markers, and patient-reported outcomes to provide a comprehensive assessment of rheumatoid arthritis disease activity. The calculation formula is:

DAS28-CRP = 0.56 × √(TJC28) + 0.28 × √(SJC28) + 0.36 × ln(CRP + 1) + 0.014 × GH + 0.96

Where:

- TJC28: Tender joint count based on 28 specified joints

- SJC28: Swollen joint count based on 28 specified joints

- CRP: C-reactive protein level in mg/L

- GH: Global health assessment measured on a 100mm visual analog scale (0 = very good, 100 = very bad)

- ln: Natural logarithm function

The 28 joints included in the assessment are: proximal interphalangeal (10 joints), metacarpophalangeal (10 joints), wrists (2), elbows (2), shoulders (2), and knees (2). This simplified joint count was developed to increase feasibility in routine clinical practice while maintaining accuracy and reliability compared to more comprehensive joint assessments. [2]

DAS28-CRP Interpretation Guidelines

Table 3: DAS28-CRP Interpretation and Response Criteria

| DAS28-CRP Score | Disease Activity Category | Clinically Meaningful Improvement |

|---|---|---|

| < 2.6 | Remission | > 1.2 decrease: Good improvement |

| ≥ 2.6 to ≤ 3.2 | Low Activity | > 1.2 decrease: Good improvement |

| > 3.2 to ≤ 5.1 | Moderate Activity | > 0.6 but ≤ 1.2: Moderate improvement |

| > 5.1 | High Activity | ≤ 0.6: No improvement |

The DAS28-CRP score typically ranges between 2.0 and 10.0, with higher scores indicating more severe disease activity. The categorization of patients into remission, low, moderate, or high disease activity groups facilitates treatment decisions and provides targets for therapy. When interpreting changes in DAS28-CRP over time, a decrease > 1.2 points represents a clinically meaningful improvement, while a change between 0.6 and 1.2 points indicates moderate improvement. It is important to note that the DAS28-CRP may yield slightly lower values compared to the original DAS28-ESR (which uses erythrocyte sedimentation rate instead of CRP), potentially leading to underestimation of disease activity if the same cutoff values are used. [2]

Correlation Analysis Between Effective this compound Concentration and Clinical Response

Experimental Workflow for Correlation Studies

The following diagram illustrates the comprehensive workflow for assessing the relationship between effective this compound concentration and clinical response in rheumatoid arthritis patients:

Clinical Correlation Data

Table 4: Representative Clinical Data Showing Correlation Between Effective this compound Concentration and Disease Activity

| Study Time Point | This compound Dose (mg/day) | This compound Concentration (ng/mL) | GS‑829845 Concentration (ng/mL) | Effective this compound (pmol/mL) | DAS28-CRP | Disease Activity Category |

|---|---|---|---|---|---|---|

| Baseline | 0 | - | - | - | 2.94 | Moderate |

| Day 1 | 200 | 7.6 | 865.5 | 260.1 | N/A | N/A |

| Day 13 | 200 | 17.3 | 3028.6 | 887.9 | 3.08 | Moderate |

| Day 29 | 200 | 11.2 | 2209.6 | 644.5 | 2.29 | Remission |

| Day 70 | 200 | 11.1 | 1821.0 | 535.6 | 2.45 | Low |

Clinical data from therapeutic drug monitoring in rheumatoid arthritis patients demonstrates the dynamic relationship between effective this compound concentration and disease activity measures. In the representative case presented, similar this compound concentrations were observed on days 29 and 70 (11.2 vs. 11.1 ng/mL), but the decreased GS‑829845 concentration resulted in a lower effective this compound concentration (644.5 vs. 535.6 pmol/mL) that corresponded with worsened disease activity (DAS28-CRP increased from 2.29 to 2.45). This pattern suggests that monitoring the effective concentration, rather than this compound alone, might help optimize therapy and explain changes in clinical response. The data support the concept that maintaining effective concentrations above a certain threshold may be necessary for sustained clinical response, though larger prospective studies are needed to establish definitive target ranges. [1]

Recent real-world evidence from the FILOSOPHY and PARROTFISH studies has further substantiated the clinical utility of this compound in routine practice, showing early and sustained improvements in both disease activity and patient-reported outcomes. In these prospective observational studies, patients treated with this compound demonstrated rapid improvements in Clinical Disease Activity Index (CDAI) as early as Month 1, with responses maintained through Month 24. Importantly, significant improvements in patient-reported outcomes including pain and fatigue were observed as early as Week 1, highlighting the rapid onset of action that may relate to both peripheral anti-inflammatory effects and potential central modulation of pain pathways. [3]

Discussion & Conclusions

Clinical Implications and Practical Considerations

The correlation between effective this compound concentration and DAS28-CRP response provides a scientific foundation for personalized treatment approaches in rheumatoid arthritis management. The developed and fully validated LC-MS/MS method for simultaneous quantification of this compound and GS‑829845 represents a simple, rapid, and cost-effective approach suitable for routine therapeutic drug monitoring in clinical practice. The method's performance characteristics, including excellent precision and accuracy across the clinically relevant concentration range, make it appropriate for application in both research and clinical settings. The demonstration that effective concentration monitoring might explain variations in clinical response represents an important step toward precision medicine in rheumatoid arthritis treatment. [1]

The JAK-STAT pathway has been identified as playing a crucial role not only in inflammatory processes but also in pain modulation, which may explain the rapid improvement in patient-reported pain outcomes observed with this compound treatment. Evidence suggests that JAK inhibitors provide rapid pain relief (often within 1-2 weeks) that cannot be fully explained by their anti-inflammatory effects alone, indicating potential direct effects on central pain processing pathways. This dual mechanism of action—targeting both inflammation and pain pathways—may contribute to the comprehensive clinical benefits observed with this compound therapy and warrants consideration when interpreting the relationship between drug concentrations and patient-reported outcomes. [4]

Limitations and Future Directions

While the correlation between effective this compound concentration and clinical response shows promise, several limitations should be acknowledged. The available clinical data come primarily from small studies or case examples, necessitating larger prospective validation to establish definitive therapeutic target ranges. Additionally, the DAS28-CRP assessment has inherent limitations as a disease activity measure, with studies showing that approximately 50% of patients with normal CRP levels still demonstrate histological evidence of synovial inflammation. This discrepancy highlights the complex pathophysiology of rheumatoid arthritis and suggests that effective drug concentrations might need to be interpreted in the context of multiple clinical and laboratory parameters rather than as standalone values. [5]

Future research directions should focus on establishing clear target ranges for effective this compound concentrations associated with optimal clinical response, evaluating the potential for concentration-guided dose adjustment in suboptimal responders, and exploring the relationship between pharmacokinetic parameters and specific safety outcomes. Additionally, further investigation into the potential effects of concomitant medications, demographic factors, and genetic polymorphisms on this compound and GS‑829845 pharmacokinetics would enhance our understanding of interindividual variability and refine personalized dosing approaches. [1]

References

- 1. Simultaneous Quantification of this compound and Its Active Metabolite in... [pmc.ncbi.nlm.nih.gov]

- 2. For Rheumatoid Arthritis DAS 28 CRP Calculator [thecalculator.co]

- 3. Early and Sustained Improvements in Disease Activity and ... [acrabstracts.org]

- 4. Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Utility and Limitations of CRP, ESR and DAS - 28 in... CRP [frontiersin.org]

Comprehensive Analytical Methods for Filgotinib Quantification in Plasma: Application Notes and Protocols

Introduction to Filgotinib and Its Analytical Challenges

This compound is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral administration, this compound is rapidly absorbed and extensively metabolized to its primary active metabolite, GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures approximately 16- to 20-fold higher than this compound, contributing significantly to the overall pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of both this compound and its active metabolite to establish comprehensive exposure-response relationships and support therapeutic drug monitoring (TDM) in clinical practice.

The development of robust bioanalytical methods for this compound and GS-829845 presents several technical challenges, including the need for simultaneous quantification of both analytes despite their significantly different concentration ranges in plasma, extraction from complex biological matrices with minimal interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but recent advances have simplified sample preparation while maintaining the necessary precision and accuracy for reliable quantification in clinical samples. This document provides detailed application notes and protocols for the analysis of this compound and its active metabolite in plasma, supporting drug development and therapeutic monitoring applications.

Analytical Methodologies for this compound Quantification

LC-MS/MS Method for Simultaneous Quantification

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for simultaneous quantification of this compound and GS-829845 in human plasma, offering high sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach include minimal sample volume requirements (only 50 μL of plasma), rapid analysis time (5 minutes per run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.